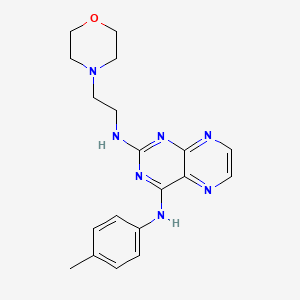

N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

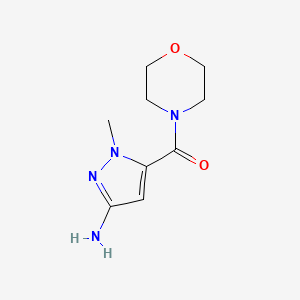

"N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine" is a compound of interest due to its unique structure and potential applications in various fields, including chemistry and materials science. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The specific functionalities and substituents on this compound, such as the morpholinoethyl and p-tolyl groups, contribute to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related pteridine derivatives often involves multi-step reactions, starting from pyrimidine or similar heterocyclic precursors. For instance, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were prepared from intermediate compounds, showcasing the complexity and versatility in synthesizing such molecules (Gorle et al., 2016).

Molecular Structure Analysis

The molecular structure of pteridine derivatives is characterized by their fused ring system and substituents, which significantly affect their chemical behavior and interactions. For example, the synthesis and characterization of mixed cis-diamine complexes of platinum(II) containing morpholine and another amine revealed insights into the molecular conformation and coordination behavior of such compounds (Tran Thi Da et al., 2004).

Chemical Reactions and Properties

Pteridine derivatives engage in various chemical reactions, influenced by their electronic and steric properties. These reactions can include nucleophilic substitutions, coordination to metal ions, and more, depending on the functional groups present. For example, the synthesis of tellurated derivatives of morpholine and their coordination with platinum(II) and ruthenium(II) illustrate the reactivity of such compounds (Singh et al., 2001).

Scientific Research Applications

Synthesis and Structure Characterization

Synthesis of Mixed Cis-diamine Complexes

A study by Da, Vũ, and Dinh (2004) explores the synthesis of mixed cis-diamine complexes of platinum(II) containing morpholine and various other amines. These complexes were examined for their structures using several analytical methods, showing a cis-configuration where the aromatic amine and morpholine rings are perpendicular to the coordination plane of Pt(II). Some of these complexes exhibited anticancer activities in vitro, highlighting the significance of morpholine-containing complexes in medicinal chemistry Da, Vũ, & Dinh, 2004.

Physical Properties and Surface Interactions

Research on the physical properties and surface interactions of bilayer membranes incorporating N-methylated phosphatidylethanolamines shows the impact of morpholine derivatives on membrane dynamics and interactions. This study by Gagné et al. (1985) contributes to understanding how morpholine derivatives can influence biological membranes, which is relevant for drug delivery and membrane biology studies Gagné et al., 1985.

Potential Applications

Energy Transfer in Electrophosphorescent Devices

O'brien, Baldo, Thompson, and Forrest (1999) discuss the use of morpholine derivatives in improving energy transfer in electrophosphorescent devices. Their research demonstrates how morpholine-based compounds can enhance the efficiency of electrophosphorescent devices, indicating the role of such derivatives in the development of more efficient light-emitting diodes O'brien et al., 1999.

Cadmium(II) Schiff Base Complexes for Corrosion Inhibition

A study by Das et al. (2017) highlights the synthesis of cadmium(II) Schiff base complexes involving morpholine derivatives for corrosion inhibition on mild steel. This research presents a novel application of morpholine-based compounds in the field of materials science, particularly in protecting metals from corrosion Das et al., 2017.

Luminescent Ruthenium(II)-Arene Complexes for Cellular Imaging

Srivastava et al. (2021) developed water-soluble ruthenium(ii)-arene complexes tagged with morpholine for cellular imaging and photocytotoxicity, showing potential in photodynamic therapy (PDT) and cellular imaging. The luminescence properties of these complexes enable their use in studying cellular uptake mechanisms, offering insights into drug delivery and cellular targeting strategies Srivastava et al., 2021.

properties

IUPAC Name |

4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-27-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCYDXVAHRIDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)